
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide, also known as BAM-15, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine carboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide acts by disrupting the proton gradient across the mitochondrial inner membrane, leading to uncoupling of oxidative phosphorylation. This results in an increase in energy expenditure and a decrease in ATP production. The uncoupling effect of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been found to be selective for mitochondria and does not affect other cellular processes.
Biochemical and Physiological Effects:
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase energy expenditure, reduce adiposity, and improve glucose tolerance in animal models. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. In addition, 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been found to have anti-cancer effects and has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It also has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. However, 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its uncoupling effect can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide. One potential application is in the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Another potential application is in the treatment of cancer. Studies are ongoing to determine the efficacy of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide in combination with other anti-cancer agents. In addition, the mechanism of action of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide is not fully understood, and further studies are needed to elucidate its effects on mitochondrial function and other cellular processes.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide involves the reaction of N-benzyl-N-methylpiperazine-1-carboxamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including mitochondrial uncoupling, anti-inflammatory, and anti-cancer effects. Studies have shown that 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide can induce mitochondrial uncoupling, which leads to an increase in energy expenditure and a decrease in adiposity. This makes it a potential candidate for the treatment of obesity and related metabolic disorders.
Propriétés
IUPAC Name |
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-13(19)17-8-10-18(11-9-17)15(20)16(2)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJLPQWUDCSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

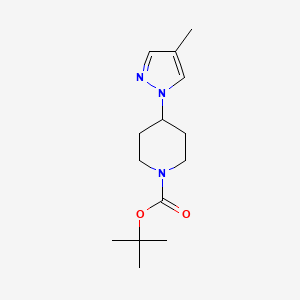
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
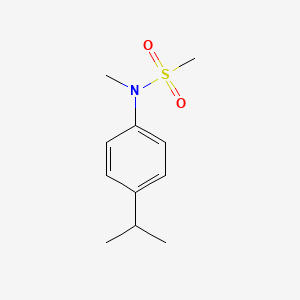
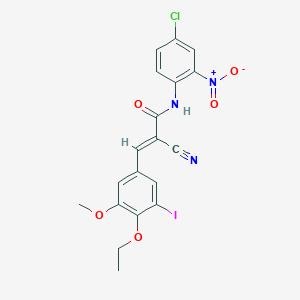
![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)
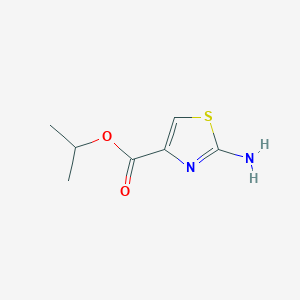
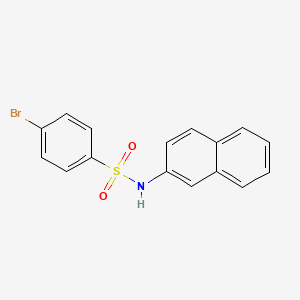
![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)